5-Fluoro-6-methylpyridin-3-OL
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Overview
Description
5-Fluoro-6-methylpyridin-3-OL: is a fluorinated pyridine derivative with the molecular formula C6H6FNO and a molecular weight of 127.116 g/mol
Scientific Research Applications
Chemistry: 5-Fluoro-6-methylpyridin-3-OL is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science .
Biology and Medicine: The compound’s fluorinated nature makes it a potential candidate for the development of pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides due to its ability to enhance the biological activity of these compounds .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-6-methylpyridin-3-OL is the potassium (K+) channel . Potassium channels play a crucial role in maintaining the electrical potential across the cell membranes, and they are involved in various physiological processes, including the regulation of heartbeat and the modulation of neuronal signaling .
Mode of Action
This compound acts as a potassium channel blocker . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction . This interaction with its targets leads to changes in the electrical properties of the cells, affecting their function .
Biochemical Pathways
The compound’s action on potassium channels affects the neuronal signaling pathways . By blocking the potassium channels, it can enhance the conduction of electrical impulses along the neurons. This can lead to improved neuronal communication, which can be beneficial in conditions like multiple sclerosis where such communication is impaired .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption . These properties can potentially influence the bioavailability of the compound .
Result of Action
The result of the action of this compound is the enhancement of impulse conduction in neurons . This can lead to improved communication between neurons, which can potentially alleviate symptoms in conditions like multiple sclerosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its interaction with the potassium channels . Additionally, factors like temperature and the presence of other substances can also affect the compound’s stability and action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methylpyridin-3-OL typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . Another approach involves the use of N-fluoropyridinium salts as fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorine gas or other fluorinating agents in the presence of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-6-methylpyridin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using reagents such as vinylstannane .
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like vinylstannane and monothioacetic acids are commonly used.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are employed depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Products such as 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine are formed.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the compound can be obtained.
Comparison with Similar Compounds
Comparison: 5-Fluoro-6-methylpyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridines, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
5-fluoro-6-methylpyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYZCAWGBLPEBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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